molecular formula C18H17F3N4O2S B2502454 N-allyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide CAS No. 477852-93-0

N-allyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide

Cat. No. B2502454
CAS RN: 477852-93-0
M. Wt: 410.42
InChI Key: QFWOXALDROWEDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide is a useful research compound. Its molecular formula is C18H17F3N4O2S and its molecular weight is 410.42. The purity is usually 95%.
BenchChem offers high-quality N-allyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-allyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Xanthine Oxidase Inhibitor

This compound is a part of a series of novel 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs) that have been reported as Xanthine Oxidase Inhibitors (XOIs) with remarkable activities . Xanthine oxidase (XO) is an important target for the effective treatment of hyperuricemia-associated diseases .

Anti-Inflammatory and Analgesic Activities

Some derivatives of this compound have shown anti-inflammatory and analgesic activities along with a low ulcerogenic index, making them potentially safer alternatives to traditional non-steroidal anti-inflammatory drugs .

Antiviral Activity

Indole derivatives, which share a similar structure with the compound , have been reported to possess antiviral activities . However, specific antiviral activities of this compound need further investigation.

Anticancer Activity

Indole derivatives have also been reported to possess anticancer activities . The specific anticancer activities of this compound could be a potential area of research.

Antibacterial Activity

Indole derivatives have been reported to possess antibacterial activities . The antibacterial potential of this compound could be another area of research.

Antioxidant Activity

Indole derivatives have been reported to possess antioxidant activities . The antioxidant potential of this compound could be explored further.

Antimalarial Activity

Indole derivatives have been reported to possess antimalarial activities . The antimalarial potential of this compound could be another area of research.

Antidiabetic Activity

Indole derivatives have been reported to possess antidiabetic activities . The antidiabetic potential of this compound could be explored further.

properties

IUPAC Name

1-[[6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonyl]amino]-3-prop-2-enylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O2S/c1-2-8-22-17(28)24-23-16(27)13-6-7-15(26)25(11-13)10-12-4-3-5-14(9-12)18(19,20)21/h2-7,9,11H,1,8,10H2,(H,23,27)(H2,22,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWOXALDROWEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NNC(=O)C1=CN(C(=O)C=C1)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide

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